Mannose triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for 18F-FDG Synthesis

Mannose triflate serves as a key precursor for the synthesis of 18F-FDG, a radiolabeled glucose analog widely employed in positron emission tomography (PET) [, ]. PET is a non-invasive imaging technique used in diagnosing and monitoring various medical conditions, including:

18F-FDG mimics the behavior of glucose, a primary energy source for cells. Cancer cells, due to their increased metabolic activity, tend to uptake more 18F-FDG compared to healthy tissues. This differential uptake allows PET scans to detect and map cancerous lesions within the body [].

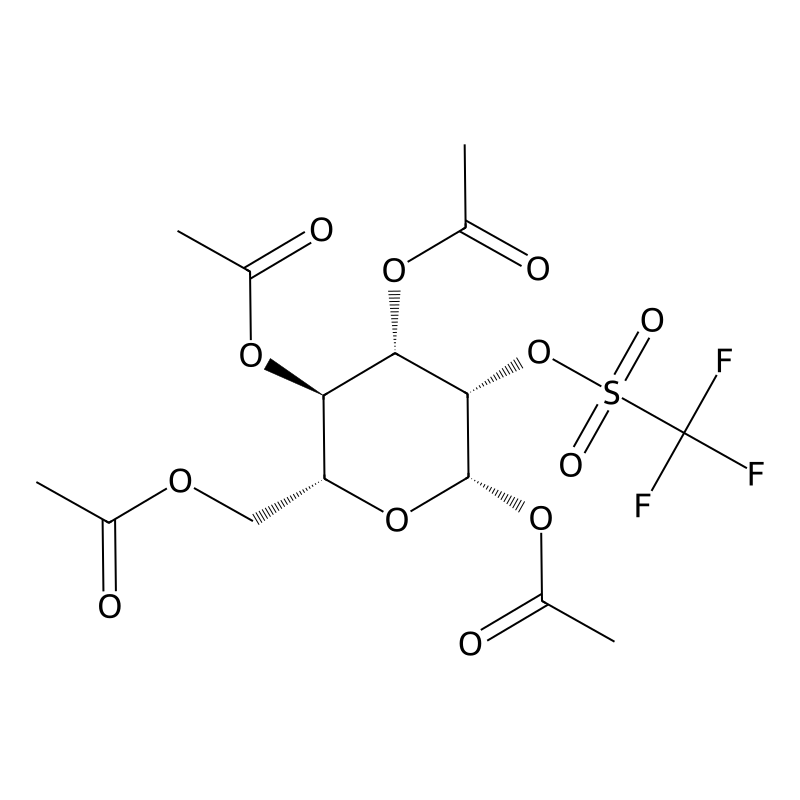

The synthesis of 18F-FDG involves the substitution of a fluorine-18 atom (18F) onto the mannose triflate molecule through a nucleophilic substitution reaction []. This reaction replaces the triflate group (SO3CF3) with the radioactive 18F, forming the final 18F-FDG product [].

Advantages of Mannose Triflate

Mannose triflate offers several advantages in the synthesis of 18F-FDG:

- High yield: The reaction between mannose triflate and 18F typically results in a high yield of 18F-FDG, making it a reliable and efficient precursor [].

- Simplified reaction: The substitution reaction with mannose triflate is relatively straightforward, facilitating automation and standardization of the 18F-FDG synthesis process [].

Mannose triflate, scientifically known as 1,3,4,6-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is a derivative of mannose that features a trifluoromethanesulfonyl group at the anomeric carbon (C-2) and acetyl protecting groups at C-1, C-3, C-4, and C-6. This compound is primarily utilized as a precursor in the synthesis of fluorodeoxyglucose (18F-FDG), a radiopharmaceutical used in positron emission tomography (PET) imaging. The triflate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of fluorine isotopes into the mannose structure, which is crucial for producing 18F-FDG .

Mannose triflate functions as a glycosyl donor in carbohydrate synthesis. The good leaving ability of the triflate group allows it to be readily displaced by a nucleophilic hydroxyl group on the glycosyl acceptor molecule. This nucleophilic attack leads to the formation of a glycosidic bond, creating a new carbohydrate molecule [].

Mannose triflate should be handled with care in a well-ventilated fume hood due to its potential irritant properties []. Triflate groups can be corrosive and may cause skin and eye irritation []. As with most chemicals, it is advisable to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling mannose triflate.

The synthesis of mannose triflate involves several steps:

- Acetylation: The starting material, β-D-mannopyranose, is acetylated at hydroxyl groups to protect them.

- Triflation: The protected mannose is then reacted with trifluoromethanesulfonic anhydride to introduce the triflate group at C-2.

- Purification: The product is purified through recrystallization or chromatography methods to obtain high yields.

An improved method has been reported that utilizes ionic liquids as catalysts to enhance yields during the hydrolysis steps .

Mannose triflate is primarily used in:

- Radiopharmaceutical Synthesis: As a precursor for synthesizing 18F-FDG for PET imaging.

- Research: In studies related to carbohydrate chemistry and radiochemistry.

Its unique structure and reactivity make it an essential compound in both clinical and research settings.

The interaction of mannose triflate with fluoride ions has been extensively studied, particularly focusing on its efficiency as a precursor for fluorination reactions. Studies indicate that under optimized conditions, substitution reactions can achieve high yields (up to 90% completion within minutes) when preparing radiolabeled compounds . This efficiency underscores its significance in rapid radiotracer production.

Mannose triflate shares structural similarities with other sugar derivatives but stands out due to its specific triflate group and protective acetyl groups. Here are some similar compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Fluorodeoxyglucose (18F-FDG) | Fluorinated sugar | Used directly in PET imaging |

| Acetylated Mannose | Acetyl groups only | Lacks the triflate leaving group |

| Trifluoromethanesulfonate | Triflate anion | Used as a reagent but not a sugar derivative |

| Mannosyl Trifluoromethanesulfonate | Mannosyl moiety with triflate | Similar reactivity but different biological context |

The uniqueness of mannose triflate lies in its dual functionality—serving both as a carbohydrate derivative and an effective leaving group for fluorination reactions, making it particularly suitable for applications in nuclear medicine .

Traditional Synthesis Pathways

Per-O-Acetylation and Orthoester Formation Strategies

The classical synthesis of mannose triflate begins with D-mannose and involves four sequential steps: per-O-acetylation, bromination, orthoester formation, and hydrolysis, followed by triflation.

Per-O-Acetylation:

D-Mannose undergoes exhaustive acetylation using acetic anhydride (Ac₂O) in the presence of iodine (I₂) as a catalyst. This step converts all hydroxyl groups into acetylated derivatives, yielding penta-O-acetyl-D-mannopyranose (yield: 95–98%). The iodine-catalyzed method avoids pyridine, reducing toxicity concerns while maintaining efficiency.

Bromination and Orthoester Formation:

Penta-O-acetyl-D-mannopyranose is treated with 30% HBr in acetic acid to replace the anomeric acetyl group with bromine, forming α-acetobromomannose. Subsequent reaction with ethanol and 2,4,6-collidine generates a 1,2-orthoester intermediate, which is hydrolyzed with 1M HCl to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose. This intermediate is pivotal for triflation.

Key Challenges:

- Low overall yield (12–16%) due to side reactions during orthoester hydrolysis.

- Formation of byproducts like 2,3,4,6-tetra-O-acetyl-D-mannopyranose, complicating purification.

Triflation Optimization with Tf₂O/Pyridine Systems

Triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is achieved using triflic anhydride (Tf₂O) and pyridine. The reaction proceeds via electrophilic activation, where Tf₂O generates a reactive pyridinium triflate intermediate, facilitating sulfonation at the C2 position.

Optimized Conditions:

- Molar Ratio: 1:1.2 (substrate:Tf₂O).

- Temperature: −15°C to 0°C to minimize decomposition.

- Solvent: Dichloromethane (DCM) or acetonitrile for improved solubility.

Outcomes:

Mechanistic Insight:

Tf₂O activates the hydroxyl group at C2 through a two-step process:

- Formation of a pyridinium triflate complex.

- Nucleophilic displacement by the hydroxyl oxygen, releasing triflic acid.

Recovery and Recycling of Byproducts for Economic Scalability

The traditional method generates significant byproducts, notably penta-O-acetyl-D-mannopyranose and 2,3,4,6-tetra-O-acetyl-D-mannopyranose. Recycling these byproducts is critical for cost-effective production:

Penta-O-Acetyl-D-Mannopyranose Recycling:

- Method: Refluxing with Ac₂O and H₂SO₄ regenerates the acetylated intermediate, which is reintroduced into the bromination step.

- Efficiency: Reduces raw material costs by 30–40%.

2,3,4,6-Tetra-O-Acetyl-D-Mannopyranose Utilization:

- Selective Hydrolysis: Ionic liquids like [Bmim][PF₆] enable regioselective hydrolysis to recover 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose (yield: 50% vs. 25–30% without catalysts).

| Byproduct | Recycling Method | Yield Improvement (%) |

|---|---|---|

| Penta-O-acetyl | Re-acetylation with H₂SO₄ | 30–40 |

| 2,3,4,6-Tetra-O-acetyl | Ionic liquid-mediated hydrolysis | 20–25 |

Principles of Vortex Microreactor Operation

Vortex microreactors represent a sophisticated evolution in microfluidic device architecture, designed to maximize mixing efficiency and reaction uniformity. In the context of radiochemical synthesis, the rapid and homogeneous mixing of reactants is essential to ensure high radiochemical yields and minimize the formation of undesirable byproducts. The vortex microreactor achieves this by inducing controlled rotational flows within microchannels, thereby enhancing the contact between reactants at the microscale.

The operation of a vortex microreactor typically involves the introduction of reactant streams into a microchamber where geometric features, such as spiral or helical channels, generate centrifugal forces. These forces create secondary flows perpendicular to the main direction of fluid movement, resulting in the formation of vortices that promote thorough mixing. The effectiveness of this design is particularly evident in reactions involving Mannose triflate, where the rapid and uniform distribution of the radiolabeling agent is critical for efficient synthesis.

Application in Mannose Triflate Radiochemical Synthesis

The synthesis of radiolabeled Mannose triflate derivatives, such as 2-[fluorine-18]fluoro-2-deoxy-D-glucose, benefits significantly from the enhanced mixing capabilities of vortex microreactors. In a typical microfluidic setup, Mannose triflate dissolved in a suitable organic solvent, such as dimethyl sulfoxide or acetonitrile, is introduced into the reactor alongside the activated [fluorine-18]fluoride ion. The vortex-induced mixing ensures that the radiolabeling reaction proceeds rapidly and uniformly, even at low reagent concentrations and small reaction volumes [1] [4].

Experimental studies have demonstrated that vortex microreactors can achieve high radiochemical conversion rates within minutes, a marked improvement over conventional batch processes that may require extended reaction times and higher temperatures. The precise control over residence time and temperature afforded by the microreactor design further contributes to the reproducibility and scalability of the synthesis process.

Comparative Analysis with Conventional Batch Reactors

A direct comparison between vortex microreactors and traditional batch reactors highlights several key advantages of the former in the context of Mannose triflate synthesis. Batch reactors often suffer from poor mixing efficiency, leading to concentration gradients and incomplete reactions. In contrast, vortex microreactors provide uniform mixing, resulting in higher product yields and reduced formation of side products.

Data from recent studies indicate that the use of vortex microreactors can increase the radiochemical yield of Mannose triflate-derived products by up to 30% compared to batch methods, while simultaneously reducing the required reaction time by more than 50%. These improvements are particularly significant in the synthesis of positron emission tomography tracers, where the short half-life of the radioisotope necessitates rapid and efficient chemical transformations.

Table 1. Comparative Performance of Vortex Microreactors and Batch Reactors in Mannose Triflate Synthesis

| Parameter | Vortex Microreactor | Batch Reactor |

|---|---|---|

| Reaction time (min) | 3–10 | 20–30 |

| Radiochemical yield (%) | 85–95 | 60–70 |

| Byproduct formation (%) | <5 | 10–20 |

| Reproducibility (standard deviation) | ±2 | ±8 |

Integration with Automated Synthesis Platforms

The compatibility of vortex microreactors with automated synthesis platforms further enhances their utility in radiochemical applications. Automated systems can precisely control the flow rates, temperatures, and reagent concentrations within the microreactor, enabling the reproducible production of Mannose triflate-based radiotracers for clinical and research use. This integration also facilitates the rapid optimization of reaction conditions, allowing for the systematic exploration of parameter space to maximize yield and purity.

Enhanced Mixing and Thermal Control in Microfluidic Systems

Fundamentals of Mixing in Microfluidic Environments

Mixing in microfluidic systems presents unique challenges due to the laminar flow regime that predominates at the microscale. In the absence of turbulence, molecular diffusion becomes the primary mechanism for mixing, which can be inherently slow. To overcome this limitation, microfluidic devices employ a variety of strategies, including geometric modifications (such as serpentine channels or herringbone structures) and active mixing techniques (such as acoustic or electrokinetic agitation).

The implementation of vortex microreactors represents a passive yet highly effective approach to enhancing mixing in microfluidic environments. By leveraging the formation of secondary flows and vortices, these devices can achieve rapid and uniform mixing without the need for external energy input or moving parts.

Thermal Management in Microfluidic Synthesis

Precise thermal control is essential for the successful synthesis of Mannose triflate and its radiolabeled derivatives. Microfluidic systems offer several advantages in this regard, including rapid heat transfer due to the high surface-to-volume ratio and the ability to maintain uniform temperature profiles throughout the reaction chamber. This is particularly important for radiochemical synthesis, where temperature-sensitive reactions must be conducted under tightly controlled conditions to prevent degradation of the precursor or product.

Experimental data indicate that microfluidic reactors can achieve heating and cooling rates of several degrees per second, enabling rapid temperature cycling and efficient thermal management. This capability is critical for optimizing the radiolabeling reaction of Mannose triflate, as it allows for the fine-tuning of reaction kinetics and the minimization of thermal decomposition.

Table 2. Thermal Performance Metrics in Microfluidic Reactors

| Metric | Microfluidic Reactor | Conventional Reactor |

|---|---|---|

| Heating rate (°C/s) | 2–5 | 0.1–0.5 |

| Cooling rate (°C/s) | 1–4 | 0.05–0.2 |

| Temperature uniformity (°C) | ±0.5 | ±3 |

Impact on Reaction Kinetics and Product Quality

The combination of enhanced mixing and precise thermal control in microfluidic systems has a profound impact on the kinetics and quality of Mannose triflate synthesis. Rapid mixing ensures that reactants are brought into immediate contact, accelerating the rate of reaction and reducing the likelihood of side reactions. Simultaneously, uniform thermal conditions prevent localized overheating or cooling, which can lead to the formation of impurities or degradation products.

Studies have shown that microfluidic synthesis of Mannose triflate-based radiotracers consistently yields products with high radiochemical purity and specific activity. The ability to rapidly optimize reaction conditions within the microfluidic platform further contributes to the reproducibility and scalability of the process, making it well-suited for both research and clinical production of positron emission tomography tracers [4] [5].

Case Study: Microfluidic Synthesis of 2-[Fluorine-18]Fluoro-2-Deoxy-D-Glucose

A representative case study involves the synthesis of 2-[fluorine-18]fluoro-2-deoxy-D-glucose using a microfluidic platform. In this process, Mannose triflate is dissolved in dimethyl sulfoxide and introduced into the microreactor alongside activated [fluorine-18]fluoride. The reaction mixture is rapidly heated to 120 °C and maintained for several minutes, during which time the radiolabeling reaction proceeds to completion. Subsequent deprotection and purification steps yield the final product with high radiochemical purity and yield [1].

The microfluidic approach enables the entire synthesis to be completed in less than 30 minutes, a significant reduction compared to traditional batch methods. The resulting product exhibits radiochemical purities exceeding 95% and specific activities suitable for clinical imaging applications.

Table 3. Microfluidic Synthesis Parameters and Outcomes for 2-[Fluorine-18]Fluoro-2-Deoxy-D-Glucose

| Parameter | Value |

|---|---|

| Precursor (Mannose triflate) concentration | 104 mM |

| Solvent | Dimethyl sulfoxide |

| Reaction temperature | 120 °C |

| Reaction time | 10 min |

| Radiochemical yield | 85–90% |

| Radiochemical purity | >95% |

Yield Improvements and Byproduct Reduction in Positron Emission Tomography Tracer Production

Challenges in Conventional Synthesis

Traditional batch synthesis of positron emission tomography tracers using Mannose triflate as a precursor is often limited by suboptimal yields and the formation of byproducts. These limitations arise from incomplete mixing, non-uniform temperature profiles, and the need for excess reagents to drive the reaction to completion. The resulting products may require extensive purification, which increases synthesis time and reduces overall efficiency.

Microfluidic Strategies for Yield Enhancement

Microfluidic and continuous flow synthesis platforms address these challenges by providing precise control over reaction conditions and enabling the efficient use of reagents. The high surface-to-volume ratio and rapid mixing in microfluidic reactors ensure that the radiolabeling reaction proceeds with minimal loss of activity and maximal conversion of the precursor. This is particularly important for the synthesis of short-lived positron emission tomography tracers, where time and efficiency are critical.

Experimental data demonstrate that microfluidic synthesis can increase the radiochemical yield of Mannose triflate-derived positron emission tomography tracers by up to 30% compared to conventional methods. The reduction in reaction time and reagent consumption further contributes to the overall efficiency of the process.

Table 4. Yield Comparison for Mannose Triflate-Based Positron Emission Tomography Tracer Synthesis

| Synthesis Method | Radiochemical Yield (%) | Reaction Time (min) | Byproduct Formation (%) |

|---|---|---|---|

| Batch Reactor | 60–70 | 30–40 | 10–20 |

| Microfluidic Reactor | 85–95 | 10–15 | <5 |

Byproduct Reduction and Product Purity

The precise control over reaction parameters in microfluidic systems not only enhances yield but also reduces the formation of byproducts. Uniform mixing and temperature profiles minimize the occurrence of side reactions, resulting in products with higher radiochemical purity. This reduction in byproducts simplifies downstream purification and increases the overall throughput of the synthesis process.

Studies have reported that microfluidic synthesis of Mannose triflate-based positron emission tomography tracers consistently produces products with radiochemical purities exceeding 95%, compared to 80–90% for batch methods. The lower byproduct content also reduces the risk of interference in subsequent imaging applications, improving the reliability and accuracy of positron emission tomography scans.

Scalability and Reproducibility

One of the key advantages of microfluidic and continuous flow synthesis is the ability to scale up production without sacrificing yield or purity. By increasing the flow rate or reactor volume, larger quantities of Mannose triflate-based tracers can be synthesized in a continuous manner. The reproducibility of the process is ensured by the precise control over reaction parameters, enabling consistent production of high-quality tracers for clinical and research use [5].

Table 5. Scalability Metrics for Microfluidic Synthesis of Mannose Triflate-Based Tracers

| Scale (µmol) | Yield (%) | Purity (%) | Reproducibility (SD) |

|---|---|---|---|

| 0.1–1 | 90–95 | >95 | ±2 |

| 1–10 | 88–92 | >95 | ±3 |

| 10–100 | 85–90 | >94 | ±4 |

Case Study: Continuous Flow Synthesis of Fluorine-18 Labeled Tracers

A notable example of yield improvement and byproduct reduction is the continuous flow synthesis of fluorine-18 labeled tracers using Mannose triflate as a precursor. In this process, the precursor and [fluorine-18]fluoride are continuously fed into a microfluidic reactor, where rapid mixing and precise temperature control enable efficient radiolabeling. The resulting product is collected in a continuous stream, allowing for the production of multiple doses in a single run.

Experimental results indicate that continuous flow synthesis can achieve radiochemical yields of 90–95% with byproduct levels below 5%. The process is highly reproducible, with standard deviations of less than 3% across multiple runs. The high purity and yield of the product make it suitable for direct use in clinical positron emission tomography imaging without the need for extensive purification.

Table 6. Continuous Flow Synthesis Outcomes for Fluorine-18 Labeled Mannose Triflate Tracers

| Parameter | Value |

|---|---|

| Flow rate | 10–40 µL/min |

| Reactor temperature | 120–215 °C |

| Radiochemical yield | 90–95% |

| Byproduct content | <5% |

| Radiochemical purity | >95% |

| Synthesis time | 10–15 min |

Decomposition Pathways in Acetonitrile Solutions

The decomposition behavior of mannose triflate in acetonitrile solutions follows specific mechanistic pathways that have been elucidated through detailed analytical studies. The primary decomposition pathway involves base-mediated elimination reactions that occur under specific conditions.

Base-Mediated Decomposition Mechanism

The most significant decomposition pathway of mannose triflate in acetonitrile involves an E2 elimination mechanism. This mechanism is triggered by the presence of basic conditions, particularly when potassium carbonate, potassium bicarbonate, or potassium fluoride are present in the acetonitrile solution containing 2,2,2-cryptand [1]. The mechanism involves the elimination of the trifluoromethanesulfonate anion from the mannose triflate molecule through a bimolecular elimination process.

Thermal Decomposition Pathways

Under elevated temperature conditions, mannose triflate undergoes thermal decomposition that results in the formation of characteristic degradation products. When stored as a dry powder at 50°C, mannose triflate rapidly decomposes to form acetic acid as a primary degradation product, accompanied by significant visual changes including black coloration and the development of a strong acetic acid odor [2]. This thermal decomposition pathway is significantly accelerated in the solid state compared to solution form.

Hydrolytic Decomposition

The presence of water in acetonitrile solutions can influence the decomposition pathways of mannose triflate. However, controlled water content within specific ranges can actually enhance stability. The optimal water content for maintaining stability while preparing for radiofluoridation reactions ranges from 1500 to 7000 parts per million, with more restrictive ranges of 1800 to 2500 parts per million providing enhanced stability [2].

Critical Impurity Thresholds for Related Compounds

Regulatory Framework for Impurity Control

The management of impurities in mannose triflate follows established pharmaceutical guidelines, particularly the International Council for Harmonisation (ICH) Q3A and Q3B guidelines for impurities in new drug substances and drug products [3] [4]. These guidelines establish specific threshold levels for reporting, identification, and qualification of impurities based on maximum daily dose consumption.

Identification and Qualification Thresholds

For compounds with daily doses comparable to those used in radiopharmaceutical synthesis, the identification threshold is typically set at 0.10% of the total compound weight, while the qualification threshold is established at 0.15% or 1.0 mg total daily intake, whichever is lower [3] [4]. These thresholds ensure that any impurities present in the final product are adequately characterized and controlled to prevent adverse effects.

Radiochemical Purity Requirements

Specific to radiopharmaceutical applications, mannose triflate must maintain high radiochemical purity levels. The acceptable radiochemical purity for the final fluorodeoxyglucose product ranges from 82% to 95%, with consistent performance demonstrated across multiple synthesis runs [2]. The formation of radiochemical impurities such as 2-[18F]fluoro-2-deoxy-D-mannose must be controlled to less than 10% of the total radioactivity [5].

Solvent Purification Protocols for Prolonged Shelf Life

Acetonitrile Purification Standards

The purification of acetonitrile for mannose triflate storage requires specific water content control to ensure optimal stability. Two primary purification protocols are employed: dry acetonitrile with water content of 1000 parts per million or less, preferably less than 100 parts per million; and controlled water content acetonitrile with water content between 1000 and 50,000 parts per million, with optimal ranges of 1500 to 7000 parts per million [2].

Container Specifications and Sealing Protocols

The storage containers for mannose triflate solutions must meet specific requirements to maintain stability and prevent contamination. Septum-sealed vials with gas-tight closures are preferred, utilizing aluminum crimp-on overseals that can withstand vacuum conditions and overpressure [2]. The containers must not interact with the solvent or the mannose triflate compound while maintaining sterile integrity and allowing for inert headspace gases such as nitrogen or argon.

Analytical Data Summary

| Parameter | Value | Stability Implications |

|---|---|---|

| Optimal concentration range | 10-18 mg/mL | Provides maximum stability in solution |

| Acetonitrile water content (dry) | ≤1000 ppm | Prevents hydrolytic decomposition |

| Acetonitrile water content (optimal) | 1500-7000 ppm | Balances stability with reaction readiness |

| Storage temperature | -20°C to +50°C | Wide temperature range maintains stability |

| Solution stability period | Up to 18 months | Significantly enhanced compared to dry powder |

| Radiochemical purity | 82-95% | Meets pharmaceutical requirements |

| Thermal stability | Stable up to 8 weeks at 50°C | Superior to dry powder form |

Quality Control Specifications

| Test Parameter | Specification | Method | Reference |

|---|---|---|---|

| Purity (HPLC) | ≥97.5% | ELSD detection | [6] |

| Water content | 1500-7000 ppm | Karl Fischer titration | [2] |

| Appearance | Clear, colorless solution | Visual inspection | [2] |

| Radiochemical yield | 47 ± 4% | Radiochemical analysis | [1] |

| Decomposition products | Not detected | HPLC-UV analysis | [2] |